molecular formula C16H20ClN3O5S B2374284 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1105230-37-2

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2374284
CAS No.: 1105230-37-2
M. Wt: 401.86
InChI Key: BHXVRFKYAYREIN-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmacological research. The structure of this compound, which integrates a tetrahydrofuran moiety and a 1,1-dioxidoisothiazolidine group, suggests potential for interaction with various biological targets. This molecule is provided for investigational purposes to facilitate the exploration of its specific mechanism of action and potential research applications. Researchers are investigating its properties in various early-stage studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O5S/c17-13-5-4-11(9-14(13)20-6-2-8-26(20,23)24)19-16(22)15(21)18-10-12-3-1-7-25-12/h4-5,9,12H,1-3,6-8,10H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVRFKYAYREIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of oxalamides, characterized by the presence of an isothiazolidine moiety and a tetrahydrofuran group. Its molecular formula is C14H16ClN3O3SC_{14}H_{16}ClN_3O_3S, and it has a molecular weight of approximately 347.81 g/mol. The structure can be represented as follows:

N1 4 chloro 3 1 1 dioxidoisothiazolidin 2 yl phenyl N2 tetrahydrofuran 2 yl methyl oxalamide\text{N1 4 chloro 3 1 1 dioxidoisothiazolidin 2 yl phenyl N2 tetrahydrofuran 2 yl methyl oxalamide}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this oxalamide exhibit significant antimicrobial properties. For instance, derivatives containing the isothiazolidine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has also highlighted the potential anticancer activity of oxalamides. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Preliminary data suggest that this compound may inhibit certain kinases involved in cancer progression. For example, studies on related compounds have shown inhibition of PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide was tested against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 2: Anticancer Activity

A study assessing the cytotoxic effects on HeLa cells revealed:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5035
10010

The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.

Q & A

Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:
The synthesis typically involves sequential reactions, including:

  • Step 1: Formation of the isothiazolidin-1,1-dioxide moiety via cyclization of a β-chloroethylsulfonamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling of the chlorophenyl-isothiazolidinone intermediate with oxalic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
  • Step 3: Functionalization with the tetrahydrofuran-methyl group via nucleophilic substitution or reductive amination .

Critical Parameters:

  • Temperature control (e.g., maintaining 0–5°C during acyl chloride formation to prevent side reactions).
  • Solvent selection (e.g., DCM or THF for solubility and stability of intermediates).
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for final product isolation .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:
A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, tetrahydrofuran) and amide bond formation.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1340 cm⁻¹ (sulfone S=O) .

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